molecular formula C19H17NO3 B2428007 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide CAS No. 1351634-59-7

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2428007
CAS No.: 1351634-59-7
M. Wt: 307.349
InChI Key: XRXXOBPBFTYSEI-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-inden-1-one is a fused molecule containing cyclopentanone and a benzene ring . It belongs to the class of organic compounds known as indanes . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring .


Synthesis Analysis

There are several methods for synthesizing compounds similar to the one you’re interested in. For instance, 2,3-dihydro-1H-inden-1-one derivatives can be synthesized by grinding, stirring, and ultrasound irradiation methods . Benzofurans can be synthesized from 2-hydroxystilbenes using iodine (III)-catalyzed oxidative cyclization .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-inden-1-one consists of a cyclopentanone fused to a benzene ring . The structure of benzofuran consists of a benzene ring fused to a furan ring .

Scientific Research Applications

Synthesis and Characterization

Novel Synthetic Approaches

The development of efficient synthetic routes for benzofuran derivatives has been a focus of research due to their biological significance. Vincetti et al. (2016) described a microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides, showcasing a rapid methodology that could be utilized in drug discovery for identifying biologically active compounds (Vincetti et al., 2016). Similarly, Thorat et al. (2016) reported on the synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, indicating the potential of benzofuran derivatives in combating tuberculosis (Thorat et al., 2016).

Chemical Stability and Enzymatic Hydrolysis

Research on the chemical stability and enzymatic hydrolysis of N-acyl and N-alkoxycarbonyl amide derivatives by Kahns and Bundgaard (1991) offers insights into the prodrug potential of compounds with the carboxamide group, relevant for understanding the metabolic fate of benzofuran-2-carboxamides (Kahns & Bundgaard, 1991).

Biological Activities and Applications

Anti-inflammatory and Analgesic Agents

The synthesis and evaluation of benzofuran-2-carboxamide derivatives for their anti-inflammatory, analgesic, and antipyretic properties have been explored. Xie et al. (2014) demonstrated that certain derivatives exhibit significant activities, highlighting the therapeutic potential of benzofuran-2-carboxamides in treating inflammatory conditions (Xie et al., 2014).

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been widely studied. Idrees et al. (2020) synthesized and characterized novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, showcasing excellent yields and significant in vitro antibacterial activity (Idrees et al., 2020).

Neuroprotective and Antioxidant Effects

Research by Cho et al. (2015) on novel benzofuran-2-carboxamide derivatives revealed their neuroprotective and antioxidant activities, suggesting their potential in treating neurodegenerative diseases (Cho et al., 2015).

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18(17-11-14-6-2-4-8-16(14)23-17)20-12-19(22)10-9-13-5-1-3-7-15(13)19/h1-8,11,22H,9-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXXOBPBFTYSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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